molecular formula C15H19N5O4S B2638461 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 2097908-96-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2638461
CAS No.: 2097908-96-6
M. Wt: 365.41
InChI Key: VJVNTFCZLMWFHT-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that features a triazole ring, a morpholine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.

  • Attachment of the Triazole to the Benzamide: : The triazole moiety is then linked to the benzamide structure through an ethyl spacer. This can be achieved by reacting the triazole with an appropriate ethyl halide, followed by coupling with 4-(morpholinosulfonyl)benzoic acid using standard amide bond formation techniques, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring or the morpholine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the sulfonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper(I) salts for cycloaddition reactions.

    Coupling Reagents: EDCI, DCC (Dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide: Similar structure but with a different triazole isomer.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(piperidinosulfonyl)benzamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the morpholine sulfonyl group provides a balance of stability, reactivity, and solubility, making it a valuable compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c21-15(16-7-8-20-17-5-6-18-20)13-1-3-14(4-2-13)25(22,23)19-9-11-24-12-10-19/h1-6H,7-12H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVNTFCZLMWFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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